molecular formula C10H5NaO9S3-2 B14026055 Sodium;naphthalene-1,3,5-trisulfonate

Sodium;naphthalene-1,3,5-trisulfonate

Cat. No.: B14026055
M. Wt: 388.3 g/mol
InChI Key: PHLNOHAVZQJRIW-UHFFFAOYSA-K
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Description

Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is an organic compound with the chemical formula C10H5Na3O9S3. It is a trisulfonic acid derivative of naphthalene, where three sulfonic acid groups are attached to the 1, 3, and 5 positions of the naphthalene ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is synthesized through a multi-step process involving the sulfonation of naphthalene. The process typically involves the following steps:

    Sulfonation: Naphthalene is reacted with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the desired positions on the naphthalene ring.

    Neutralization: The resulting trisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) involves large-scale sulfonation reactors where naphthalene and oleum are continuously fed into the reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds .

Scientific Research Applications

Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) exerts its effects involves its ability to interact with various molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,3,6-trisulfonic acid, sodium salt: Similar structure but with sulfonic acid groups at the 1, 3, and 6 positions.

    Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups at the 1 and 5 positions.

    Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions.

Uniqueness

Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is unique due to the specific positioning of its sulfonic acid groups, which confer distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and applications that are not possible with other isomers .

Properties

Molecular Formula

C10H5NaO9S3-2

Molecular Weight

388.3 g/mol

IUPAC Name

sodium;naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-3

InChI Key

PHLNOHAVZQJRIW-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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